3-O-乙酰基-26-羟基胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

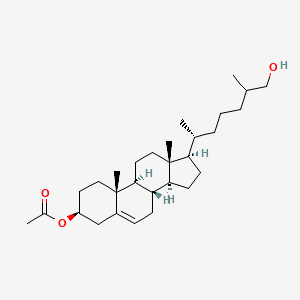

3-O-Acetyl-26-hydroxy Cholesterol is synthesized through a series of reactions starting from cholesterol. The synthesis involves hydroxylation, acetylation, and possibly other chemical transformations to introduce the acetyl and hydroxy groups at specific positions on the cholesterol backbone. The process highlights the enzymatic action involved in generating specific sterol intermediates. For instance, 26-hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in the metabolism to bile acids and regulation of cholesterol synthesis (Javitt, 1990).

Molecular Structure Analysis

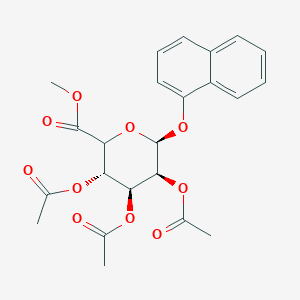

The molecular structure of 3-O-Acetyl-26-hydroxy Cholesterol is characterized by the presence of an acetyl group at the 3rd carbon and a hydroxy group at the 26th carbon of the cholesterol skeleton. This modification influences the compound's orientation within biological membranes and its mechanism of transport and interaction with cellular components. Studies on the crystal structure of cholesterol derivatives provide insights into the molecular organization and potential interactions of 3-O-Acetyl-26-hydroxy Cholesterol within cell membranes (Shieh, Hoard, & Nordman, 1977).

Chemical Reactions and Properties

3-O-Acetyl-26-hydroxy Cholesterol participates in various chemical reactions, reflecting its role in biological processes. The compound's ability to undergo oxidation, reduction, and esterification reactions underscores its versatility and importance in cholesterol metabolism and bile acid synthesis. For example, 26-hydroxycholesterol can be oxidized to produce bile acids, demonstrating its pivotal role in cholesterol catabolism (Krisans et al., 1985).

Physical Properties Analysis

The physical properties of 3-O-Acetyl-26-hydroxy Cholesterol, such as solubility, melting point, and crystalline structure, are influenced by its molecular modifications. These properties are critical for understanding the compound's behavior in biological systems and its interaction with other molecules. The crystal structure analysis provides insights into the preferred conformation and intermolecular association, which are essential for its biological functions (Shieh, Hoard, & Nordman, 1977).

Chemical Properties Analysis

The chemical properties of 3-O-Acetyl-26-hydroxy Cholesterol, including its reactivity and interaction with other molecules, are crucial for its role in regulating lipid metabolism and cholesterol homeostasis. The compound's interactions with enzymes and its effects on sterol synthesis and LDL receptor activity are of particular interest. Its ability to inhibit cholesterol synthesis and modulate LDL receptor activity highlights its potential regulatory roles (Javitt, 1990).

科学研究应用

神经退行性疾病研究

对 3-O-乙酰基-26-羟基胆固醇的研究对神经退行性疾病(如肌萎缩侧索硬化症 (ALS))有影响。一项研究发现 ALS 患者脑脊液 (CSF) 中的胆固醇水平升高,胆固醇代谢物发生相关变化,包括胆固醇代谢产物 3β,7α-二羟基胆固醇-5-烯-26-酸 (Abdel-Khalik 等,2016 年)。

胆固醇代谢和胆汁酸合成

3-O-乙酰基-26-羟基胆固醇参与胆固醇代谢和胆汁酸合成。它由线粒体酶合成,并转运到肝脏进行胆汁酸代谢。已经研究了它在抑制胆固醇合成和低密度脂蛋白 (LDL) 受体活性中的作用,表明它可能对脂质代谢有影响 (Javitt,1990 年)。

氧化和生物活性

已经探索了 3-O-乙酰基-26-羟基胆固醇的氧化过程,发现它比其他胆固醇衍生物氧化得更快。这对了解其代谢途径和潜在的生物活性有影响 (Dean 和 Whitehouse,1966 年)。

毒性研究

对胆固醇氧化产物(包括 3-O-乙酰基-26-羟基胆固醇)毒性的研究突出了其潜在的细胞毒性作用,特别是在单核细胞-巨噬细胞方面。这项研究对于了解这些化合物在动脉粥样硬化等疾病中的作用至关重要 (Clare 等,1995 年)。

脂质代谢调节

对胆固醇 25-羟化酶(合成像 3-O-乙酰基-26-羟基胆固醇这样的强效氧固醇)的研究揭示了其在调节脂质代谢中的作用。这些研究有助于理解如何在细胞水平上控制胆固醇和脂质代谢 (Lund 等,1998 年)。

过氧化物酶体代谢

研究表明,大鼠肝脏中的过氧化物酶体可以氧化 3-O-乙酰基-26-羟基胆固醇,表明其在胆汁酸合成和胆固醇分解代谢中起作用。这对于了解参与脂质代谢的细胞机制非常重要 (Krisans 等,1985 年)。

卵巢线粒体代谢

对卵巢线粒体的研究确定了胆固醇的 26-羟基化,导致形成 3-O-乙酰基-26-羟基胆固醇。这项研究对了解卵巢细胞中胆固醇代谢的调节方式及其对甾醇合成和 LDL 受体基因表达的影响具有启示意义 (Rennert 等,1990 年)。

安全和危害

The safety and hazards of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, it is stated that it is for research use only and not intended for diagnostic or therapeutic use1.

未来方向

The future directions of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, given its role as an intermediate in the production of cholesterol metabolites1, it may continue to be a subject of research in understanding cholesterol metabolism and related diseases.

Please note that this information is based on the available web search results and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAZPBATUQHQGW-YFCBXXETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl-26-hydroxy Cholesterol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)